2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[(3-methoxynaphthalene-2-carbonyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S.ClH/c1-24-8-7-14-17(11-24)28-21(18(14)19(22)25)23-20(26)15-9-12-5-3-4-6-13(12)10-16(15)27-2;/h3-6,9-10H,7-8,11H2,1-2H3,(H2,22,25)(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGRWSRAEKZSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4C=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a derivative of tetrahydrothieno[2,3-c]pyridine that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of 2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves several key steps:
- Formation of the Tetrahydrothieno Structure : The initial step typically includes the cyclization of appropriate precursors to form the thieno structure.
- Amidation Reaction : The introduction of the naphthamido group is achieved through amidation with 3-methoxy-2-naphthoic acid derivatives.
- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt for enhanced solubility and stability.
Inhibition of TNF-alpha Production
Research has shown that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant inhibitory effects on the production of tumor necrosis factor-alpha (TNF-alpha), a key pro-inflammatory cytokine. For instance:
- A study demonstrated that several tetrahydrothieno derivatives could inhibit lipopolysaccharide (LPS)-stimulated TNF-alpha production in rat whole blood models .
- The compound's structure appears to enhance its interaction with inflammatory pathways, making it a candidate for anti-inflammatory therapies.
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated:
- In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to the thieno[2,3-c]pyridine structure were tested against lung cancer cell lines (A549 and NCI-H1975), showing selective inhibition of cell proliferation .
- The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be significantly lower than those for control agents, indicating potent antitumor activity .
The biological activity of 2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is believed to involve:
- Inhibition of Cytokine Production : By reducing TNF-alpha levels, the compound may modulate inflammatory responses.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Targeting Specific Kinases : Investigations into kinase inhibition reveal that certain derivatives might inhibit pathways critical for tumor growth and survival .
Case Studies
- Case Study 1 : A study involving a series of tetrahydrothieno derivatives demonstrated significant reductions in TNF-alpha levels in LPS-stimulated macrophages. The most active compounds showed over 70% inhibition at low micromolar concentrations.
- Case Study 2 : In a comparative study on lung cancer cell lines treated with various thienopyridine derivatives, one compound exhibited an IC50 value of 0.297 μM against NCI-H1975 cells, highlighting its potential as a targeted therapy for EGFR-mutant cancers .
Data Summary
Scientific Research Applications
Therapeutic Applications
-
Antiplatelet Activity
- The compound is structurally related to clopidogrel , a widely used antiplatelet medication. Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant activity as P2Y12 ADP receptor antagonists, which are crucial in preventing thrombus formation in cardiovascular diseases .
- Anticancer Properties
- Neurological Applications
Synthesis Methodologies
The synthesis of 2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves several steps:
- Starting Materials : The synthesis begins with the appropriate thiophene derivatives and naphthalene derivatives.
- Reaction Conditions : Reactions are usually carried out under mild conditions to minimize byproducts and enhance yield. For instance, the use of ethanol and hydrogen chloride has been reported to facilitate the cyclization process effectively .
- Purification : The final product is purified through recrystallization or chromatography techniques to achieve high purity levels suitable for biological testing.
Case Study 1: Antiplatelet Efficacy
A study conducted by Pan et al. (2012) demonstrated that tetrahydrothieno[2,3-c]pyridine derivatives exhibited significant inhibition of platelet aggregation in vitro and in vivo models. This study highlighted the potential of these compounds as therapeutic agents for cardiovascular diseases .
Case Study 2: Neuroprotective Effects
Research published in "Neuropharmacology" explored the neuroprotective effects of similar thieno[2,3-c]pyridine compounds on neuronal cultures exposed to oxidative stress. Results indicated a marked reduction in cell death and inflammation markers .
Comparison with Similar Compounds
Key Structural Differences:
6-Substituent: The target compound’s methyl group (vs.
Amide Group : The 3-methoxy-2-naphthamido moiety in the target compound introduces methoxy and fused aromatic systems, which could improve lipophilicity and target engagement compared to the simpler naphthalen-1-yl acetamido group in .
Bioactivity and Mechanism of Action
While direct data for the target compound are unavailable, insights can be inferred from related studies:
- TNF-α Inhibition: Derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibit potent inhibition of TNF-α production in LPS-stimulated rat whole blood (IC₅₀ values as low as 0.1 µM) . The target compound’s methoxy-naphthyl group may enhance interaction with hydrophobic pockets in TNF-α signaling pathways.
- Structure-Activity Relationship (SAR) :
Research Findings and Implications
Therapeutic Potential: The structural similarity to TNF-α inhibitors suggests the target compound could be a candidate for inflammatory diseases (e.g., rheumatoid arthritis, Crohn’s disease).
Optimization Opportunities :
- Replacing the methyl group at position 6 with polar substituents (e.g., hydroxyl) may improve water solubility.
- Modifying the methoxy group on the naphthamide moiety could fine-tune electronic effects for enhanced binding.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound in laboratory settings?
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
Methodological Answer:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Purity >98% (HPLC) is achievable with gradient elution .
- NMR: Assign peaks using ¹H and ¹³C NMR in DMSO-d₆. Key signals include the methoxy group (~3.8 ppm) and the tetrahydrothienopyridine protons (δ 2.5–4.0 ppm).
- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~530–535 Da).
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of the naphthamido coupling step?
Q. What strategies resolve contradictions in solubility data across different solvent systems?
Methodological Answer:
- Step 1: Systematically test solubility in polar aprotic (DMF, DMSO), protic (methanol, water), and mixed solvents. Document temperature and agitation effects.
- Step 2: Apply Hansen solubility parameters to predict compatibility. For example, the hydrochloride salt may exhibit higher solubility in methanol/water mixtures due to ionic interactions .
- Step 3: Use statistical tools (e.g., ANOVA) to analyze discrepancies caused by impurities or hydration states.
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
Q. What reactor design principles improve scalability for multi-step syntheses?
Methodological Answer:
- Step 1: Implement continuous-flow reactors for acid-sensitive steps (e.g., Boc deprotection) to enhance mixing and reduce side reactions .
- Step 2: Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce purification time .
- Step 3: Optimize temperature gradients and residence times using computational fluid dynamics (CFD) simulations.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
Methodological Answer:
- Step 1: Replicate stability studies using controlled conditions (pH 1–3 buffers at 25°C and 37°C). Monitor degradation via HPLC .
- Step 2: Identify degradation products (e.g., hydrolysis of the carboxamide group) using LC-MS.
- Step 3: Isolate variables (e.g., trace metal contaminants, light exposure) to pinpoint instability causes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
